2-Chloro-5-cyclopropylpyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

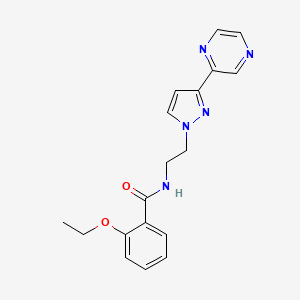

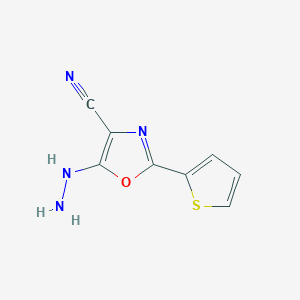

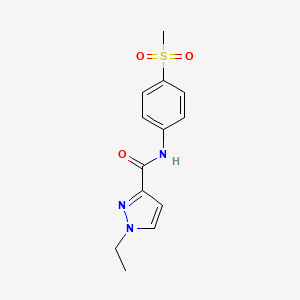

“2-Chloro-5-cyclopropylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1381933-37-4 . It has a molecular weight of 169.61 . The IUPAC name for this compound is 2-chloro-5-cyclopropyl-4-pyrimidinamine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general method for the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines has been developed .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClN3/c8-7-10-3-5 (4-1-2-4)6 (9)11-7/h3-4H,1-2H2, (H2,9,10,11) . This indicates that the compound contains a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, a chlorine atom at position 2, and a cyclopropyl group at position 5 .Scientific Research Applications

Synthesis and Chemical Structure Analysis

- Synthesis of α-Aminophosphonates : Utilized in the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating efficient and simple methodology for producing these compounds (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

- Crystal and Molecular Structures : Analysis of the crystal and molecular structures of related compounds, highlighting conformational differences and hydrogen-bonding interactions (L. Odell, A. McCluskey, T. Failes, & E. Tiekink, 2007).

Chemical Reactions and Mechanisms

- Regioselective Amination : Demonstrates the regioselective amination of substituted di- and trichloropyrimidines, revealing the efficiency of using certain catalysts and conditions for this reaction (Sean M. Smith & S. Buchwald, 2016).

- DFT and Molecular Docking Studies : Involvement in density functional theory (DFT) studies and molecular docking, highlighting its role in understanding the molecular structure and potential applications in pharmacology (S. Aayisha et al., 2019).

Pharmacological Research

- Synthesis of 5-HT1A Partial Agonists : Though not directly related to 2-Chloro-5-cyclopropylpyrimidin-4-amine, its structural analogs have been synthesized and evaluated as 5-HT1A partial agonists, indicating potential applications in pharmacological research (A. Dounay et al., 2009).

Biological Activity and Synthesis

- Synthesis of Antibacterial Compounds : In a study, 2-chloro-5-(chloromethyl)-6-methylpyrimidine, a compound structurally related to this compound, was used to synthesize compounds with potential antibacterial activity (Y. Etemadi et al., 2016).

properties

IUPAC Name |

2-chloro-5-cyclopropylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-10-3-5(4-1-2-4)6(9)11-7/h3-4H,1-2H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEIJSDKUVLCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)

![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2716324.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)